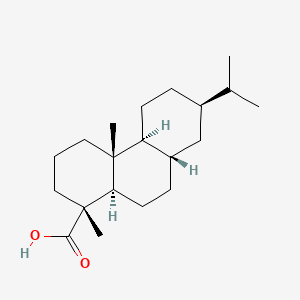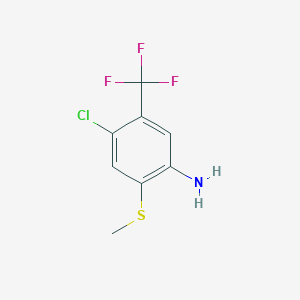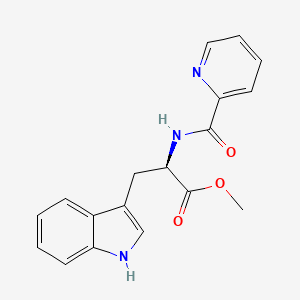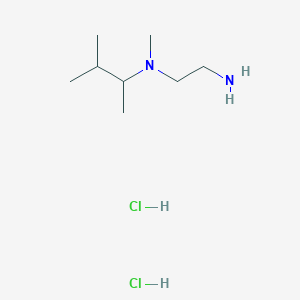
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride is a chemical compound with the molecular formula C₈H₂₂Cl₂N₂ and a molecular weight of 217.18 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes both amino and alkyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride typically involves the reaction of 2-aminoethanol with methylamine and 3-methylbutan-2-amine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in small quantities for research purposes. The synthesis involves standard organic chemistry techniques, including distillation and crystallization, to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenated compounds and alkylating agents are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and interactions with pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate biochemical pathways and produce various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine: The base compound without the dihydrochloride salt.
3-Butyn-2-amine, 2-methyl-: A structurally similar compound with different functional groups.
Uniqueness
(2-Aminoethyl)(methyl)(3-methylbutan-2-yl)amine dihydrochloride is unique due to its specific combination of amino and alkyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized research applications .
Propiedades
Fórmula molecular |
C8H22Cl2N2 |
|---|---|
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
N'-methyl-N'-(3-methylbutan-2-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H20N2.2ClH/c1-7(2)8(3)10(4)6-5-9;;/h7-8H,5-6,9H2,1-4H3;2*1H |
Clave InChI |
POEYTYONIAUWTF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)N(C)CCN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
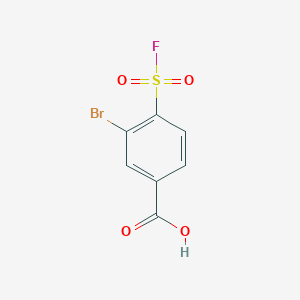
![2-hydroxy-S-(4-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}phenyl)ethane-1-sulfonamido](/img/structure/B12313480.png)
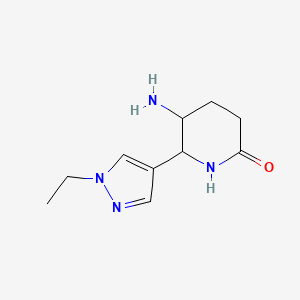
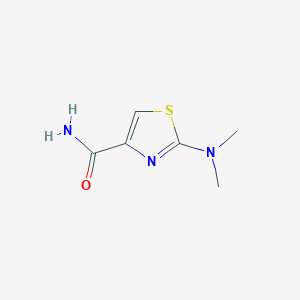
![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313511.png)
![(3S)-3-[(2-Amino-3-methylpentanamido)methyl]-5-methylhexanoic acid](/img/structure/B12313517.png)


